molecular formula C13H25BF4N2 B3261982 1-Octyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 350493-10-6

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B3261982
CAS No.: 350493-10-6
M. Wt: 296.16 g/mol
InChI Key: YXWXROJUTIFXES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically begins with the alkylation of 2,3-dimethylimidazole with octyl bromide to form 1-octyl-2,3-dimethylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium tetrafluoroborate to yield the final product .

Reaction Conditions:

  • Step 1: Alkylation

    • Reagents: 2,3-dimethylimidazole, octyl bromide
    • Solvent: Acetonitrile
    • Temperature: Reflux conditions
    • Duration: Several hours
  • Step 2: Anion Exchange

    • Reagents: 1-octyl-2,3-dimethylimidazolium bromide, sodium tetrafluoroborate
    • Solvent: Water
    • Temperature: Room temperature
    • Duration: Stirring for several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products:

Mechanism of Action

The mechanism of action of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and enhancing reaction rates . The tetrafluoroborate anion contributes to the compound’s stability and solvation properties .

Comparison with Similar Compounds

1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
  • 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
  • 1-Methyl-3-octylimidazolium tetrafluoroborate

Uniqueness:

Properties

IUPAC Name

1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWXROJUTIFXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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